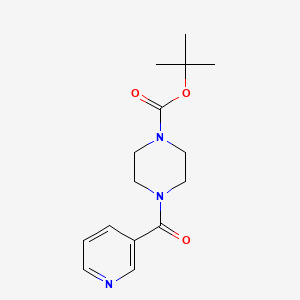

1-Boc-4-(3-pyridinylcarbonyl)piperazine

Descripción general

Descripción

1-Boc-4-(3-pyridinylcarbonyl)piperazine is a chemical compound with the molecular formula C15H21N3O3.

Métodos De Preparación

The synthesis of 1-Boc-4-(3-pyridinylcarbonyl)piperazine typically involves several key steps:

Starting Material: The synthesis begins with diethylamine.

Chlorination: Diethylamine reacts with a chlorinating agent to produce di(2-chloroethyl)amine.

Boc Protection: The intermediate is then protected with a tert-butoxycarbonyl (Boc) group.

Cyclization: Finally, the protected intermediate undergoes cyclization to form this compound.

Industrial production methods often follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Boc-4-(3-pyridinylcarbonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced under acidic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The Boc protecting group can be removed through hydrolysis, typically using acidic conditions.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-Boc-4-(3-pyridinylcarbonyl)piperazine has the molecular formula C15H21N3O3. The Boc group is commonly used in organic synthesis to protect amines during reactions, while the pyridinylcarbonyl group contributes to the compound's reactivity and interaction with biomolecules.

Biochemical Interactions

- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites, influencing catalytic functions.

- Cell Signaling : It affects cellular processes by altering signaling pathways and gene expression, which can lead to changes in metabolism and cell function.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in targeting central nervous system disorders. Its structural features allow for modifications that can enhance biological activity and specificity.

Biological Studies

- Pathway Analysis : Researchers utilize this compound to study biological pathways, particularly those involving piperazine derivatives.

- Inhibition Studies : It is employed in assays to investigate enzyme inhibition mechanisms, providing insights into drug design and development.

Case Studies

- Synthesis of Antidepressants : A study demonstrated the use of this compound as an intermediate in synthesizing novel antidepressant compounds, showing enhanced efficacy compared to existing treatments.

- Cancer Research : Research indicated that derivatives of this compound could inhibit specific cancer cell lines by modulating key signaling pathways, highlighting its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(3-pyridinylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing the compound to participate in various synthetic processes. The pyridinylcarbonyl group can interact with biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

1-Boc-4-(3-pyridinylcarbonyl)piperazine can be compared with other similar compounds, such as:

1-Boc-piperazine: This compound lacks the pyridinylcarbonyl group, making it less versatile in certain synthetic applications.

1-Boc-4-benzylpiperazine: This compound has a benzyl group instead of a pyridinylcarbonyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of the Boc protecting group and the pyridinylcarbonyl group, providing a balance of stability and reactivity that is valuable in various chemical and biological applications.

Actividad Biológica

1-Boc-4-(3-pyridinylcarbonyl)piperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C15H21N3O3, contains a tert-butoxycarbonyl (Boc) protecting group and a pyridinylcarbonyl moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its effects involves several biochemical interactions:

- Enzyme Interaction : The compound can inhibit or activate various enzymes by binding to their active sites, leading to alterations in catalytic activity. This binding can modulate metabolic pathways significantly.

- Cell Signaling Modulation : It influences cell signaling pathways by interacting with key signaling molecules, which can affect gene expression and cellular metabolism.

- Hydrogen Bonding : The structural features allow for hydrogen bonding and hydrophobic interactions with target biomolecules, enhancing its biological efficacy.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in combating parasitic infections. For instance, in models of Chagas disease caused by Trypanosoma cruzi, the compound demonstrated significant reductions in parasite burden compared to controls. Although it did not completely eliminate the parasites, it showed better performance than some existing treatments like posaconazole .

Cytotoxicity

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies indicate that it exhibits dose-dependent cytotoxicity, with GI50 values ranging from 0.84 to 34.7 μg/mL against colorectal cancer cell lines (LoVo and COLO 205) and prostate cancer cells (PC3 and 22RV1). These findings suggest that the presence of specific substituents on the piperazine core enhances its anticancer activity .

Case Studies

Case Study 1: In Vivo Efficacy Against Chagas Disease

- Objective : To assess the efficacy of this compound in reducing T. cruzi burden.

- Method : Mice were dosed at 50 mg/kg twice daily for five days.

- Results : The compound significantly reduced parasite levels compared to vehicle controls, although levels remained detectable. This indicates potential as a therapeutic candidate but highlights the need for further optimization .

Case Study 2: Cytotoxicity in Cancer Models

- Objective : To evaluate the cytotoxic effects on human colorectal cancer cells.

- Method : Annexin V apoptosis assays were conducted to assess apoptotic induction.

- Results : Compounds derived from the piperazine core induced significant apoptosis, with one derivative showing an average of 62% apoptotic cells compared to controls. This suggests a promising avenue for further cancer research .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Activity Type | GI50/EC50 (μM) | Notes |

|---|---|---|---|

| 1-Boc-piperazine | General piperazine | Not specified | Lacks pyridinylcarbonyl group |

| 1-Boc-4-benzylpiperazine | Anticancer | Higher than 10 | Less reactive than pyridinyl derivatives |

| This compound | Antiparasitic/Cytotoxic | 0.84 - 34.7 | Effective against T. cruzi and cancer cells |

Propiedades

IUPAC Name |

tert-butyl 4-(pyridine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHRIHCAJJGGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.